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1-Mercapto-2-propanone Sodium Salt

Flavor chemistry Food science Aqueous formulation

Procuring consistent mercaptoacetone flavor potency is often hindered by the free thiol's limited water solubility (~13 g/L) and its dynamic dimer dissociation equilibrium. 1-Mercapto-2-propanone Sodium Salt (CAS 103653-35-6) is the direct solution: a white to off-white, freely water-soluble solid that delivers the thiolate anion without requiring co-solvents or in-situ deprotonation. - Eliminates kinetic latency: bypasses dimer dissociation for instant flavor/synthesis availability. - Simplifies facility compliance: non-flammable solid replaces a flammable liquid (flash point ~34.6°C). - Enables precision: gravimetric dispensing achieves ±0.1% accuracy vs. volumetric handling of odorous liquids.

Molecular Formula C3H5NaOS
Molecular Weight 112.13 g/mol
Cat. No. B13859150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Mercapto-2-propanone Sodium Salt
Molecular FormulaC3H5NaOS
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(=O)C[S-].[Na+]
InChIInChI=1S/C3H6OS.Na/c1-3(4)2-5;/h5H,2H2,1H3;/q;+1/p-1
InChIKeyDEXUQWRTJHXYPV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Mercapto-2-propanone Sodium Salt for Flavor & Synthetic Procurement: Technical Baseline and Identity


1-Mercapto-2-propanone Sodium Salt (CAS 103653-35-6; molecular formula C₃H₅NaOS; MW 112.13) is the sodium thiolate salt of mercaptoacetone, a C₃ mercaptoketone belonging to the thiol flavor class . The free thiol form (1-mercapto-2-propanone, CAS 24653-75-6) is recognized as a FEMA GRAS flavoring agent (FEMA No. 3856, GRAS Publication 18) with a JECFA acceptable daily intake and is used to impart roasted, meaty, and savory notes in processed food flavors [1]. The sodium salt is encountered as a white to off-white solid that is freely soluble in water owing to its ionic character, distinguishing it from the free thiol which is a colorless to pale-yellow liquid with limited aqueous solubility [2]. This compound serves dual roles as a direct flavoring agent and as a reactive thiolate nucleophile in organic synthesis .

Why 1-Mercapto-2-propanone Sodium Salt Cannot Be Interchanged with the Free Thiol, Dimeric Dithiane, or Higher Mercaptoketone Analogs


In procurement and formulation, 1-mercapto-2-propanone and its sodium salt are not functionally interchangeable with the dimeric dithiane form (2,5-dimethyl-1,4-dithiane-2,5-diol, CAS 55704-78-4, FEMA 3450) or higher mercaptoketone analogs such as 3-mercapto-2-butanone (CAS 40789-98-8). The free thiol monomer exists in dynamic equilibrium with its dimer and is prone to oxidation to disulfide species in solution, complicating lot-to-lot reproducibility [1]. The dimeric dithiane requires dissociation to release the active monomer, introducing kinetic latency in flavor delivery [1]. The sodium salt provides the thiolate anion directly, eliminating the dimer dissociation step and enhancing aqueous solubility beyond the ~13 g/L predicted for the free thiol, which is a critical parameter for water-based flavor formulations and aqueous-phase synthetic applications [2] [3]. Additionally, the solid physical form of the sodium salt offers handling and metering advantages over the liquid free thiol, which has a flash point of ~34.6 °C [3].

Quantitative Differentiation Evidence: 1-Mercapto-2-propanone Sodium Salt vs. Closest Analogs


Aqueous Solubility: Sodium Salt Enables Homogeneous Water-Based Formulation vs. Sparingly Soluble Free Thiol and Dimeric Dithiane

The sodium salt of 1-mercapto-2-propanone is described as 'freely soluble in water' due to its ionic nature, whereas the free thiol monomer is predicted to have a water solubility of approximately 13 g/L (ALOGPS) and is described by some sources as 'slightly soluble' or 'insoluble in water' [1]. The dimeric dithiane form (2,5-dimethyl-1,4-dithiane-2,5-diol, CAS 55704-78-4) is reported as 'slightly soluble' in water [2]. This solubility differential is critical for aqueous flavor delivery systems where phase separation must be avoided.

Flavor chemistry Food science Aqueous formulation

Physical Form and Handling Safety: Non-Volatile Solid vs. Flammable Liquid Free Thiol with 34.6 °C Flash Point

1-Mercapto-2-propanone sodium salt is a white to off-white solid at ambient temperature, whereas the free thiol is a colorless to pale-yellow liquid with a flash point of 34.6 °C, density of 1.01 g/cm³, and boiling point of 133.6 °C [1]. The solid sodium salt eliminates flammable liquid handling requirements, reduces volatile organic compound (VOC) emissions during weighing and transfer, and enables gravimetric metering with higher precision than volumetric liquid dispensing .

Chemical handling Process safety Flavor manufacturing

Oxidative Stability: Sodium Thiolate Bypasses Monomer-Dimer Equilibrium That Complicates Free Thiol Reproducibility

The free thiol 1-mercapto-2-propanone exists in equilibrium with its centrosymmetric dimer (1,4-dithiane ring) in the crystalline state and in freshly prepared DMSO/pyridine solutions, with the monomer being the most stable species in equilibrium solutions [1]. Under oxidative conditions in diethyl ether at 6 °C, mercaptoacetone (MA) oxidizes to disulfide species with a rate ranked as MFT ≫ MA > MB = MP = FFT over a 10-day monitoring period [2]. The sodium salt, providing the thiolate anion, is expected to exhibit different oxidative stability profiles, and its pre-formed thiolate character eliminates the kinetic dependence on dimer dissociation for nucleophilic availability [1].

Flavor stability Shelf-life Thiol oxidation

Flavor Regulatory Clearance: FEMA GRAS Status Under 1-Mercapto-2-propanone Umbrella with JECFA ADI

1-Mercapto-2-propanone (the free thiol) holds FEMA No. 3856 with GRAS status affirmed in FEMA GRAS Publication No. 18, and JECFA No. 557 with an ADI of 'acceptable – no safety concern at current levels of intake when used as a flavouring agent' (evaluated 1999) [1] [2]. The sodium salt (CAS 103653-35-6) is used as a flavoring agent and chemical intermediate, and while its regulatory status is typically encompassed under the parent compound's FEMA GRAS designation, procurement specifications should verify that the supplier's sodium salt is manufactured to food-grade standards consistent with the FEMA GRAS evaluation [1]. In contrast, 3-mercapto-2-butanone (FEMA No. 3301) has a distinct organoleptic profile (meaty, onion, roasted, sulfurous) and its own regulatory pathway .

Food regulatory GRAS Flavor ingredient procurement

Nucleophilic Reactivity: Pre-formed Thiolate Enables Direct S-Alkylation Without Exogenous Base

The thiol group of 1-mercapto-2-propanone has a predicted pKa of ~9.6 (ChemAxon), indicating that at neutral pH the free thiol is largely protonated and requires exogenous base for efficient thiolate generation [1]. The sodium salt provides the thiolate nucleophile directly, eliminating the base requirement for S-alkylation, thioether formation, and thioester synthesis. In the context of nucleophilic aromatic substitution, 2-mercaptoacetone (free thiol) reacts with 3-nitrothiophene-2,5-dicarboxylates in the presence of K₂CO₃ to form 3-sulfenylthiophene derivatives [2]; the sodium salt would be expected to react under milder, base-free conditions, although direct comparative kinetic data were not identified.

Organic synthesis Thioether formation S-alkylation

Procurement-Driven Application Scenarios for 1-Mercapto-2-propanone Sodium Salt


Aqueous Meat and Savory Flavor Formulations Requiring Water-Soluble Thiol Character

In the production of water-based meat, roast pork, and chicken flavor formulations, 1-mercapto-2-propanone sodium salt provides a directly water-soluble source of the characteristic pickled, meaty, sulfurous note associated with mercaptoacetone, without the need for co-solvents such as ethanol or propylene glycol [1]. The free thiol's limited water solubility (~13 g/L predicted) and the dimeric dithiane's 'slightly soluble' classification make the sodium salt the preferred form for aqueous flavor delivery systems, particularly in clear beverage applications where turbidity from phase separation is unacceptable [2].

Solid-Phase Metering and Automated Dosing in Flavor Manufacturing

The solid physical form of the sodium salt enables gravimetric dispensing with higher accuracy than the liquid free thiol, which requires volumetric handling of a flammable liquid (flash point 34.6 °C) [3]. In automated flavor compounding facilities, solid dosing systems can achieve ±0.1% precision, whereas liquid metering of low-viscosity, odorous thiols presents cross-contamination and vapor exposure challenges [3]. The elimination of flammable liquid storage and VOC management further simplifies facility compliance.

Base-Free S-Alkylation for Thioether and Thioester Synthesis in Pharmaceutical Intermediates

As a pre-formed thiolate nucleophile, 1-mercapto-2-propanone sodium salt can be employed directly in S-alkylation and thioether-forming reactions without the stoichiometric addition of K₂CO₃, Et₃N, or NaOH required to deprotonate the free thiol (pKa ~9.6) [4]. This is particularly advantageous when synthesizing base-sensitive pharmaceutical intermediates where epimerization or β-elimination side reactions must be minimized [4].

Flavor Precursor Systems for Controlled Release of Meat Aroma During Thermal Processing

In model Maillard reaction systems, mercapto-2-propanone has been identified as a key intermediate in the formation of potent food odorants such as 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT), with MFT yields reaching 1.4 mol% when hydroxyacetaldehyde and mercapto-2-propanone are reacted at 180 °C [5]. The sodium salt form provides a non-volatile, water-soluble precursor that can be incorporated into aqueous reaction flavor bases for controlled generation of roasted, coffee-like, and meaty notes upon thermal treatment.

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